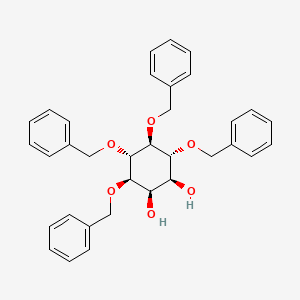
(1R,2S,3R,4S,5S,6R)-3,4,5,6-Tetrakis(benzyloxy)cyclohexane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S,3R,4S,5S,6R)-3,4,5,6-Tetrakis(benzyloxy)cyclohexane-1,2-diol is a derivative of myo-inositol, a carbohydrate that plays a crucial role in various biological processes. This compound is characterized by the substitution of four hydroxyl groups on the inositol ring with benzyl groups, enhancing its stability and making it a valuable intermediate in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S,3R,4S,5S,6R)-3,4,5,6-Tetrakis(benzyloxy)cyclohexane-1,2-diol typically involves the protection of the hydroxyl groups on the inositol ring. One common method is the benzylation of myo-inositol using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: (1R,2S,3R,4S,5S,6R)-3,4,5,6-Tetrakis(benzyloxy)cyclohexane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The benzyl groups can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to remove the benzyl groups, regenerating the hydroxyl groups on the inositol ring.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products:
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Myo-inositol.
Substitution: Various substituted inositol derivatives.
Applications De Recherche Scientifique
(1R,2S,3R,4S,5S,6R)-3,4,5,6-Tetrakis(benzyloxy)cyclohexane-1,2-diol has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Serves as a precursor for the synthesis of inositol phosphates, which are important signaling molecules.
Medicine: Investigated for its potential role in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1R,2S,3R,4S,5S,6R)-3,4,5,6-Tetrakis(benzyloxy)cyclohexane-1,2-diol involves its ability to act as a protected form of myo-inositol. The benzyl groups protect the hydroxyl groups from unwanted reactions, allowing selective functionalization at specific positions on the inositol ring. This selective protection is crucial for the synthesis of inositol derivatives with specific biological activities .
Comparaison Avec Des Composés Similaires
- 1-O,3-O,5-O,6-O-Tetrabenzyl-D-myo-inositol
- 1-O,2-O,4-O,6-O-Tetrabenzyl-D-myo-inositol
- 1-O,4-O,5-O,6-O-Tetrabenzyl-D-chiro-inositol
Comparison: (1R,2S,3R,4S,5S,6R)-3,4,5,6-Tetrakis(benzyloxy)cyclohexane-1,2-diol is unique due to its specific substitution pattern, which provides distinct reactivity and stability compared to other tetrabenzylated inositol derivatives. This uniqueness makes it particularly valuable in synthetic chemistry and biological research .
Propriétés
Formule moléculaire |
C34H36O6 |
|---|---|
Poids moléculaire |
540.6 g/mol |
Nom IUPAC |
(1S,2R,3R,4S,5S,6R)-3,4,5,6-tetrakis(phenylmethoxy)cyclohexane-1,2-diol |
InChI |
InChI=1S/C34H36O6/c35-29-30(36)32(38-22-26-15-7-2-8-16-26)34(40-24-28-19-11-4-12-20-28)33(39-23-27-17-9-3-10-18-27)31(29)37-21-25-13-5-1-6-14-25/h1-20,29-36H,21-24H2/t29-,30+,31-,32-,33+,34+/m1/s1 |
Clé InChI |
VQNWAWRYJQHLAV-VREUDQTFSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CO[C@@H]2[C@@H]([C@@H]([C@H]([C@@H]([C@H]2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)O)O |
SMILES canonique |
C1=CC=C(C=C1)COC2C(C(C(C(C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















